3-Amino-6-azaindole dihydrochloride

Description

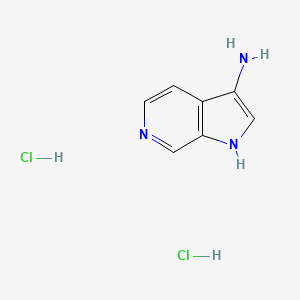

3-Amino-6-azaindole dihydrochloride is a nitrogen-containing heterocyclic compound characterized by an indole backbone modified with an additional nitrogen atom at the 6-position (azaindole) and an amino group at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research. Its physicochemical properties, such as high polarity and stability under acidic conditions, align with trends observed in other dihydrochloride-based bioactive molecules .

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXDTCCNVGFCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679848 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-55-9 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-azaindole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Scope

The reaction proceeds via the formation of a reactive iminium intermediate after treating 3-amino-4-methylpyridine with POCl₃ and DMF. Cyclization occurs through intramolecular electrophilic aromatic substitution, forming the pyrrolo[2,3-c]pyridine core. Substrates with β-substituents (e.g., methyl groups at position 4) favor cyclization, while α-substituted analogs arrest at the formamidine stage due to steric hindrance.

Example Protocol

-

Reagents : 3-Amino-4-methylpyridine (10 mmol), DMF (20 mL), POCl₃ (33 mmol).

-

Procedure : POCl₃ is added to DMF at room temperature, followed by the pyridine derivative. The mixture is stirred for 48 hours, yielding a precipitate.

-

Workup : The precipitate is filtered, dissolved in water, and alkalized to pH 10 with K₂CO₃ to isolate the free base.

Functional Group Interconversion to 3-Amino Derivatives

To convert the 3-formyl group to an amine, a two-step reduction-oximation process is employed:

-

Oxime Formation : Treat the formylazaindole with hydroxylamine hydrochloride.

-

Reduction : Reduce the oxime intermediate using hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄).

Yield Considerations : Initial yields for formyl derivatives reach 62%, but subsequent reductions may lower overall efficiency (estimated 40–50% for the amine).

Direct Amination of Halogenated Azaindole Precursors

Amination of halogenated intermediates offers a straightforward route to 3-amino-6-azaindole. This method parallels techniques used in pyridazine chemistry, such as the amination of 3,6-dichloropyridazine with aqueous ammonia.

Synthesis of 3-Chloro-6-azaindole

-

Chlorination : Treat 6-azaindole with phosphorus oxychloride (POCl₃) at reflux to introduce chlorine at position 3.

-

Amination : React the chlorinated intermediate with concentrated ammonium hydroxide or gaseous ammonia under high pressure.

Optimized Conditions :

Challenges and Solutions

-

Regioselectivity : Ensuring exclusive substitution at position 3 requires electron-deficient azaindole cores.

-

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates the pure amine.

Reduction of Nitroazaindole Intermediates

Nitro-to-amine reduction is a classical approach for introducing amino groups. This method is advantageous when cyclization with pre-existing nitro groups is feasible.

Nitroazaindole Synthesis

-

Nitration : Introduce a nitro group at position 3 using mixed acid (HNO₃/H₂SO₄).

-

Cyclization : Form the azaindole core via thermal or acid-catalyzed cyclization of nitro-containing precursors.

Reduction Protocols

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd-C) in ethanol.

-

Chemical Reduction : SnCl₂ in hydrochloric acid or Fe/HCl mixtures.

Yield : 70–85% (dependent on nitro group accessibility).

Salt Formation: Conversion to Dihydrochloride

The free base (1H-pyrrolo[2,3-c]pyridin-3-amine) is treated with hydrochloric acid to form the dihydrochloride salt.

Procedure :

-

Dissolve the free base in anhydrous ethanol.

-

Add concentrated HCl (2 equivalents) dropwise at 0°C.

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 3-Amino-4-methylpyridine | Cyclization, reduction | 40–50 | Scalable, metal-free | Multi-step, moderate yield |

| Direct Amination | 3-Chloro-6-azaindole | Amination | 60–70 | Straightforward, high yield | Requires halogenated precursor |

| Nitro Reduction | Nitroazaindole | Nitration, reduction | 70–85 | High-yielding, reliable | Hazardous nitration conditions |

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-6-azaindole dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted azaindole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-Amino-6-azaindole dihydrochloride serves as a crucial building block in the synthesis of more complex azaindole derivatives. These derivatives are valuable in the development of new materials and catalysts. The compound's structure allows for modifications that can lead to various functionalized azaindoles, which are essential in organic synthesis and materials science.

Reaction Mechanisms

The compound can undergo various chemical reactions, including Suzuki-Miyaura coupling and cyclization processes, which are integral in synthesizing pharmaceuticals and agrochemicals. Its reactivity makes it suitable for creating diverse chemical entities that can be explored for different applications in research and industry.

Biological Applications

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits significant biological activities, including antiviral and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific viral replication pathways and exhibit cytotoxic effects against cancer cell lines. This positions it as a promising candidate for further medicinal chemistry research focused on developing new therapeutic agents.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It is known to bind with high affinity to multiple receptors, modulating various biological processes related to inflammation and cell proliferation. This makes it a target of interest for drug development aimed at treating diseases with inflammatory components.

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, particularly in treating diseases such as cancer and viral infections. Its ability to act as a ligand for specific receptors involved in disease pathways opens avenues for novel drug formulations.

Case Studies

Recent studies have highlighted the effectiveness of compounds derived from this compound in preclinical models of disease. For instance, certain derivatives have shown promise in inhibiting tumor growth in xenograft models, indicating their potential utility in oncology.

Industrial Applications

Pharmaceuticals and Agrochemicals

In industry, this compound is employed in the synthesis of pharmaceuticals and agrochemicals. Its versatility as a synthetic intermediate allows chemists to develop compounds that can address various agricultural challenges or enhance pharmaceutical efficacy.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex azaindoles | Used in Suzuki-Miyaura coupling |

| Biological Research | Antiviral and anticancer activities | Exhibits cytotoxic effects on cancer cell lines |

| Medicinal Chemistry | Potential therapeutic agent | Effective against tumor growth in preclinical models |

| Industrial Applications | Synthesis of pharmaceuticals/agrochemicals | Valuable intermediate in drug development |

Mécanisme D'action

The mechanism of action of 3-Amino-6-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting the signaling pathways that promote cell proliferation and survival . This makes it a valuable compound in the development of anticancer therapies.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Properties of Selected Dihydrochloride Compounds

Research Findings and Limitations

- Trientine dihydrochloride’s dual nomenclature (BAN/USAN) highlights regulatory variability in naming salts, a consideration for this compound in patent applications .

- Azoamidine dihydrochlorides demonstrate the versatility of dihydrochloride salts in industrial processes, though their reactive azo groups limit biocompatibility compared to azaindoles .

Activité Biologique

3-Amino-6-azaindole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound features an azaindole core, which is a bicyclic structure containing nitrogen atoms. This unique configuration contributes to its biochemical properties and interactions with various biological targets.

Target Interactions

The compound acts primarily as a kinase inhibitor, influencing signaling pathways critical for cell proliferation and survival. Azaindoles, including 3-amino derivatives, have been shown to modulate enzyme activity by binding to specific sites on target proteins.

Biochemical Pathways

Research indicates that 3-amino-6-azaindole interacts with multiple cellular pathways, affecting gene expression and cellular metabolism. It has been observed to influence processes such as apoptosis and cell cycle regulation, making it a candidate for therapeutic applications in cancer treatment .

Biological Activities

Anticancer Potential

Studies have demonstrated that 3-amino-6-azaindole exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown activity against breast cancer cells (SKBr3) with IC50 values in the low micromolar range . The compound's ability to inhibit specific kinases involved in tumor growth supports its potential as an anticancer agent.

Antibacterial and Antiviral Properties

In addition to its anticancer effects, this compound has been evaluated for antibacterial and antiviral activities. It has demonstrated inhibitory effects against bacterial strains and has been explored for its potential in treating viral infections such as hepatitis C .

Pharmacokinetics

The pharmacokinetic profile of 3-amino-6-azaindole is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. The azaindole scaffold allows for modulation of these properties, enhancing bioavailability and reducing toxicity. Studies indicate favorable metabolic stability and distribution within tissues .

Case Studies

-

Kinase Inhibition in Cancer Therapy

A study focused on the structure-activity relationship (SAR) of 7-azaindoles found that modifications at the 3 and 5 positions significantly influenced potency against Trypanosoma brucei, a model for evaluating anticancer activity. The findings suggested that maintaining specific hydrogen bond interactions was crucial for efficacy . -

Antiviral Activity Evaluation

In vitro studies assessed the antiviral potential of 3-amino-6-azaindole against hepatitis C virus (HCV). Results indicated that the compound effectively inhibited viral replication at low concentrations, highlighting its potential as a therapeutic agent in viral infections .

Comparative Analysis

The biological activity of 3-amino-6-azaindole can be compared to other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 7-Azaindole | Anticancer, antibacterial | Similar structure; different nitrogen position |

| 5-Amino-6-azaindole | Moderate anticancer activity | Amino group at a different position |

| Indole | Limited biological activity | Lacks nitrogen in the pyridine ring |

This comparison illustrates how structural modifications can significantly impact the biological properties of azaindoles.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Amino-6-azaindole dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted pyridines followed by amination and hydrochlorination. For example, analogous compounds like methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride are synthesized via reductive amination under acidic conditions, with pH and temperature control critical for purity . Optimization strategies include:

- Using inert atmospheres to prevent oxidation.

- Adjusting stoichiometry of HCl during salt formation to avoid over-acidification.

- Purification via recrystallization (e.g., ethanol/water mixtures) to remove unreacted intermediates.

Table 1 : Key Reaction Parameters

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | 80–100 | Toluene | Pd/C | 65–75 |

| Amination | 25–40 | MeOH | - | 80–90 |

| Salt Formation | 0–5 (ice bath) | HCl/EtOH | - | >95 |

Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, aromatic protons in azaindole derivatives appear as distinct multiplets in δ 6.5–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A mobile phase of acetonitrile/0.1% TFA in water (70:30) resolves impurities effectively .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ for C₆H₇N₃·2HCl).

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .

- Handling : Use glove boxes or fume hoods with personal protective equipment (PPE). Avoid aqueous solutions unless immediately used, as hydrolysis may occur .

Table 2 : Stability Under Various Conditions

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, humid | 15–20 | 7 days |

| 4°C, dry | <5 | 30 days |

| –20°C, inert | <1 | 6 months |

Q. What safety precautions are essential when working with this compound?

- Methodological Answer :

- Conduct risk assessments for inhalation/contact hazards. Use respirators (N95) and nitrile gloves.

- Emergency protocols: Neutralize spills with sodium bicarbonate; rinse exposed skin with 0.9% saline .

- Toxicity testing: Prior to biological assays, perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to other salt forms?

- Methodological Answer :

- The dihydrochloride form enhances aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for hydrochloride), improving bioavailability.

- Use Franz diffusion cells to compare transdermal permeation or Caco-2 cell monolayers for intestinal absorption .

- Computational Modeling : Molecular dynamics simulations predict salt dissociation rates in physiological buffers .

Q. What computational approaches predict reactivity and biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to model binding to targets like kinase enzymes (e.g., JAK2). Compare binding energies of salt forms .

- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to guide solvent selection for formulations .

Q. How can discrepancies in biological activity data across models be resolved?

- Methodological Answer :

- Meta-Analysis : Apply Cohen’s d to quantify effect size differences between in vitro (e.g., HEK293 cells) and in vivo (rodent) models.

- Dose-Response Calibration : Use Hill equation modeling to normalize EC₅₀ values across assays .

- Controlled Variables : Standardize cell passage numbers, serum batches, and incubation times to reduce variability .

Q. How to design stability-indicating methods for quantifying degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (1.2 million lux-hours), and pH extremes (1–13). Monitor via HPLC-MS to identify degradation peaks .

- Validation Parameters : Establish linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.5 µg/mL) per ICH guidelines.

Table 3 : Degradation Products Identified

| Stress Condition | Major Degradant | Structure |

|---|---|---|

| Acidic (pH 1) | 6-Azaindole-3-ol | C₅H₄N₂O |

| Oxidative (H₂O₂) | 3-Nitro-6-azaindole | C₅H₃N₃O₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.